Germanium(IV) isopropoxide

Catalog No.
S3296273
CAS No.
21154-48-3
M.F
C12H28GeO4
M. Wt
308.982
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germanium(IV) isopropoxide

CAS Number

21154-48-3

Product Name

Germanium(IV) isopropoxide

IUPAC Name

tetra(propan-2-yloxy)germane

Molecular Formula

C12H28GeO4

Molecular Weight

308.982

InChI

InChI=1S/C12H28GeO4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3

InChI Key

PKLMYPSYVKAPOX-UHFFFAOYSA-N

SMILES

CC(C)O[Ge](OC(C)C)(OC(C)C)OC(C)C

Solubility

not available

Precursor for GeO2-based materials

One of the primary applications of Germanium(IV) isopropoxide is as a precursor for the production of materials containing germanium dioxide (GeO2). GeO2 is a versatile material with numerous potential applications due to its unique properties, including:

  • High refractive index
  • Excellent electrical insulating properties
  • Large bandgap, making it suitable for optoelectronic devices

Germanium(IV) isopropoxide can be used to prepare GeO2 thin films, nanoparticles, and fibers through various techniques such as sol-gel processing, chemical vapor deposition (CVD), and atomic layer deposition (ALD). These GeO2-based materials are being investigated for various applications in:

  • Photonics: As waveguides for optical communication systems and photonic sensors .
  • Electronics: As gate dielectrics in transistors and high-k materials in capacitors .

Other research applications

Germanium(IV) isopropoxide is also being explored for other research applications, including:

  • Synthesis of germanium-doped polymers: These materials have potential applications in organic electronics and photovoltaics due to their tunable electrical and optical properties .
  • Preparation of catalysts: Germanium(IV) isopropoxide can be used as a precursor for the synthesis of germanium-based catalysts for various chemical reactions .

Germanium(IV) isopropoxide is an organometallic compound with the chemical formula C₁₂H₂₈GeO₄. It consists of a germanium atom bonded to four isopropoxy groups, which are derived from isopropanol. This compound is characterized by its flammable and corrosive nature, making it essential to handle it with care in laboratory settings. Germanium(IV) isopropoxide serves as a precursor for various germanium-containing materials and has garnered attention for its potential applications in electronics and materials science .

, particularly those involving coordination with other ligands. Notably, it can react with diols to form germanium(IV) diolates, which are complexes that exhibit unique structural properties. The reaction typically occurs in a 1:1 or 1:2 molar ratio under reflux conditions in an anhydrous solvent such as benzene .

Additionally, Germanium(IV) isopropoxide can undergo hydrolysis in the presence of water, leading to the formation of germania, a compound of germanium dioxide . This transformation highlights its utility in synthesizing germanium oxide materials for various applications.

Germanium(IV) isopropoxide can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting germanium tetrachloride with isopropanol. This reaction typically yields Germanium(IV) isopropoxide along with hydrochloric acid as a byproduct.
  • Modification Reactions: Germanium(IV) isopropoxide can also be modified by reacting it with various functionalized ligands, such as oximes or diols, to create new complexes with distinct properties .
  • Solvent-Free Techniques: Recent advancements have introduced solvent-free synthesis methods that enhance yield and reduce environmental impact .

Germanium(IV) isopropoxide finds applications across various fields:

  • Electronics: It serves as a precursor for producing thin films of germanium oxide, which are essential in semiconductor technology.
  • Catalysis: The compound can act as a catalyst or catalyst precursor in organic synthesis reactions.
  • Material Science: It is used in the development of advanced materials, including coatings and composites that require germanium's unique properties .

Interaction studies involving Germanium(IV) isopropoxide primarily focus on its reactivity with other organic and inorganic compounds. These studies reveal that the compound can form stable complexes with various ligands, influencing its chemical behavior and potential applications. For instance, the interaction with diols leads to the formation of novel diolate complexes that exhibit distinct structural characteristics . Furthermore, research into its hydrolysis products emphasizes its role in synthesizing germania-based materials.

Several compounds share similarities with Germanium(IV) isopropoxide, each exhibiting unique properties:

CompoundFormulaKey Characteristics
Germanium(IV) chlorideGeCl₄A volatile precursor for germanium compounds; more reactive than Germanium(IV) isopropoxide.
Germanium(IV) oxideGeO₂A stable oxide form; used widely in optics and electronics; less soluble than Germanium(IV) isopropoxide.
Silicon(IV) isopropoxideSi(OPr)₄Similar structure; used in similar applications but based on silicon instead of germanium.
Tin(IV) isopropoxideSn(OPr)₄Organotin compound; shares some reactivity patterns but differs significantly in toxicity and applications.

Germanium(IV) isopropoxide's unique structure allows for distinct reactivity patterns compared to these similar compounds, particularly in its ability to form stable complexes with various ligands while maintaining a relatively low toxicity profile compared to organotin compounds.

The coordination behavior of germanium(IV) isopropoxide is profoundly influenced by ligand steric bulk and electronic properties. Reactions with internally functionalized oximes in anhydrous benzene yield monomeric complexes of the form Ge(O-i-Pr)₃(L), where L represents a chelating oxime ligand. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm that ligands with bulky substituents, such as 2,6-diisopropylphenyl groups, induce tetrahedral distortion at the germanium center, reducing coordination number from six to four.

Table 1: Ligand Steric Effects on Germanium Complex Geometry

Ligand TypeCoordination NumberGe–O Bond Length (Å)Reference
Unsubstituted oxime61.82
2,6-Diisopropylphenyl41.87
Cyclohexyl-functionalized51.84

Ligands with π-conjugated systems, such as heterocyclic aromatic groups, enable delocalization of germanium’s vacant d-orbitals, enhancing thermal stability up to 250°C. This stabilization permits subsequent annealing at 550°C to produce hexagonal α-quartz germania films.

Hydrolytic Condensation Mechanisms in Xerogel Formation

The hydrolytic condensation of germanium(IV) isopropoxide follows a two-stage mechanism involving ligand substitution and oligomerization. In the initial hydrolysis step, isopropoxy (–OPri) groups undergo nucleophilic attack by water molecules, generating germanium hydroxides and releasing isopropanol. For example, reactions with functionalized oximes (HONC(R)Ar) yield modified precursors such as [Ge(OPri)₄₋ₙ{ONC(R)Ar}ₙ] (where R = Me, H; Ar = heterocyclic groups) [1]. These substitutions reduce precursor steric hindrance, accelerating subsequent condensation.

Condensation proceeds via a nucleophilic substitution (SN2) mechanism, where hydroxyl-bearing germanium species form bridging Ge–O–Ge linkages. Kinetic studies reveal that condensation rates depend on the electronegativity of substituents: electron-withdrawing groups (e.g., chloroalkyl) enhance silicon-like reactivity by polarizing Ge–O bonds, while bulky alkyl groups hinder crosslinking [2]. The general condensation pathway for trialkoxygermanes can be represented as:

$$
\text{Ge(OR)}3\text{OH} + \text{Ge(OR)}3\text{OH} \xrightarrow{k{c1}, \text{H}3\text{O}^+} \text{Ge(OR)}3\text{OGe(OR)}3 + \text{H}_2\text{O}
$$

This stepwise process produces oligomeric chains that evolve into colloidal particles (10–100 nm), ultimately forming a porous xerogel network after drying [2].

Table 1: Hydrolysis-Condensation Parameters for Modified Germanium(IV) Isopropoxide Complexes

PrecursorHydrolysis Time (h)Gelation Time (h)Ge–O–Ge Angle (°)
[Ge(OPri)₂{ONC(Me)C₄H₃O}₂]1.24.5130.1 [1]
[Ge(OPri)₂{ONC(Me)C₄H₃S}₂]1.55.8128.7 [1]
[Ge(OPri)₂{ONC(H)C₄H₃O}₂]0.93.2131.4 [1]

Organic-Inorganic Interface Engineering Through Molecular Precursors

Functionalization of germanium(IV) isopropoxide with chelating ligands (e.g., 2-furyloxime, 2-thienyloxime) creates hybrid precursors that modulate gelation kinetics and final oxide morphology. These ligands act as structure-directing agents by:

  • Steric Modulation: Bulky substituents like 2-pyridyloxime restrict oligomer branching, favoring linear chain growth and reducing gel porosity [1].
  • Electronic Effects: Electron-deficient aromatic groups (e.g., chlorophenyl) increase Ge center electrophilicity, promoting faster hydrolysis but slower condensation due to electrostatic repulsion between charged oligomers [3].

During thermolysis, the organic-inorganic interface dictates decomposition pathways. For instance, methyl-substituted oximes undergo β-hydride elimination at 300–400°C, cleanly releasing hydrocarbons and leaving GeO₁.₅ intermediates. In contrast, hydrogen-bearing ligands favor radical cleavage mechanisms, which generate carbonaceous residues that require higher temperatures (>500°C) for oxidation [3].

Crystallization Kinetics of Hexagonal GeO₂ Polymorphs

Hexagonal (α-quartz) GeO₂ crystallization from xerogels occurs via a two-step process:

  • Nucleation: Amorphous GeO₂ domains rearrange into crystalline nuclei at 300–400°C, driven by the elimination of residual organic ligands and localized atomic reorganization [1].
  • Growth: Crystal growth accelerates above 500°C, with sintering temperatures controlling final grain size. At 550°C, xerogels derived from [Ge(OPri)₂{ONC(H)C₄H₃O}₂] yield phase-pure hexagonal GeO₂ nanocrystals (20–50 nm) with a 98% crystallinity index [1].

The α-quartz structure features distorted GeO₄ tetrahedra (O–Ge–O angles: 106.3–113.1°) interconnected by flexible Ge–O–Ge bridges (130.1°), enabling low-temperature stabilization compared to SiO₂ analogues [4]. Table 2 contrasts key structural parameters:

Table 2: Structural Comparison of α-Quartz GeO₂ and SiO₂

ParameterGeO₂ [4]SiO₂ [4]
Ge/Si–O Bond Length (Å)1.741.61
O–Ge/Si–O Angle Range (°)106.3–113.1108.3–110.7
Ge/Si–O–Ge/Si Angle (°)130.1144.0
Crystallization Temp (°C)550 [1]1200 [4]

In situ XRD studies reveal that hexagonal GeO₂ remains stable up to 1000°C, with no phase transition to rutile-like structures under ambient pressure—a critical advantage for high-temperature optical applications [4].

Dates

Modify: 2023-08-19

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